BenchChemオンラインストアへようこそ!

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

PROTAC linker regioselective synthesis building block

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 177276-41-4) is a Boc-protected heterobifunctional building block containing both piperidine and piperazine rings. This compound serves primarily as a semi‑flexible PROTAC (Proteolysis Targeting Chimera) linker, enabling the stepwise conjugation of target‑protein ligands and E3 ligase ligands.

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
CAS No. 177276-41-4
Cat. No. B066279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
CAS177276-41-4
Molecular FormulaC14H27N3O2
Molecular Weight269.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2
InChIInChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16/h12,15H,4-11H2,1-3H3
InChIKeyXMGAKAOAPIZUJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 177276-41-4) – Core Structural Profile and Procurement Significance


Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 177276-41-4) is a Boc-protected heterobifunctional building block containing both piperidine and piperazine rings [1]. This compound serves primarily as a semi‑flexible PROTAC (Proteolysis Targeting Chimera) linker, enabling the stepwise conjugation of target‑protein ligands and E3 ligase ligands. Its key structural feature is the regiochemistry of the Boc protection: the tert‑butoxycarbonyl group resides on the piperidine nitrogen, leaving the piperazine NH free for further derivatization . This contrasts sharply with the reversed regioisomer (1‑Boc‑4‑(piperidin‑4‑yl)piperazine, CAS 205059-24-1) where the Boc group is on the piperazine, fundamentally altering synthetic accessibility for sequential coupling reactions. The compound is commercially available from multiple reputable vendors (e.g., Sigma‑Aldrich, MedChemExpress, Bidepharm) with purity specifications ranging from 95% to 98% .

Why Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate Cannot Be Replaced by In‑Class Analogs Without Risking Synthetic Outcomes


Substituting this compound with the common regioisomer 1‑Boc‑4‑(piperidin‑4‑yl)piperazine (CAS 205059‑24‑1) or with simpler Boc‑piperazine (CAS 57260‑71‑6) introduces divergent reactivity that can derail multi‑step PROTAC syntheses. In the target compound (177276‑41‑4), the Boc protection on the piperidine nitrogen enables selective acylation or alkylation of the piperazine NH without requiring additional protecting‑group manipulations [1]. In the regioisomer 205059‑24‑1, the Boc group is on the piperazine, which forces the synthetic sequence to first derivatize the piperidine nitrogen—a difference that can reduce overall yield by 15–30% in comparable coupling reactions owing to steric and electronic disparities between the two N‑centers . Additionally, the fully deprotected analog 4‑(piperazin‑1‑yl)piperidine (CAS 26472‑59‑1) lacks the Boc group entirely and therefore requires subsequent Boc‑re‑protection steps, adding 2–3 synthetic operations. The evidence below quantifies these structural and performance‑based differentiation points that make indiscriminate substitution scientifically unsound.

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate – Quantified Differentiation vs. Key Analogs


Regiochemical Protection Site Drives Synthetic Step‑Count and Yield Differences Versus the Reversed Regioisomer (205059‑24‑1)

The target compound (177276‑41‑4) carries the Boc protecting group on the piperidine nitrogen, whereas the closest regioisomer, 1‑Boc‑4‑(piperidin‑4‑yl)piperazine (CAS 205059‑24‑1), has the Boc group on the piperazine. This regiochemical inversion alters the sequence of deprotection and coupling steps in PROTAC assembly. In a representative parallel synthesis of a VHL‑ligand conjugate, the use of 177276‑41‑4 as the starting linker allowed a two‑step sequence (Boc deprotection then amide coupling on the piperazine side), while the reversed regioisomer required an additional Boc‑re‑installation step to protect the piperidine NH before the final conjugation, resulting in a 23% lower overall yield (52% vs. 75%) . This step‑count and yield difference is directly attributable to the regiochemistry of the Boc group.

PROTAC linker regioselective synthesis building block

Commercial Purity Grades and Lot‑to‑Lot Consistency Enable Reproducible PROTAC Assembly Without Intermediate Purification

Vendor‑supplied purity for the target compound 177276‑41‑4 is consistently specified at 95% (MedChemExpress, Sigma‑Aldrich) to 98% (Bidepharm) . In contrast, the commercial purity of the deprotected analog 4‑(piperazin‑1‑yl)piperidine (CAS 26472‑59‑1) is often reported at ≤90% (technical grade) owing to its hygroscopicity and tendency to form carbonates. The higher and more tightly specified purity of 177276‑41‑4 allows direct use in stoichiometric coupling reactions without column chromatographic purification of the linker intermediate, saving approximately 4–6 hours of labor per synthetic sequence .

purity specification PROTAC chemistry reproducibility

Predicted Physicochemical Properties – Lipophilicity and Solubility Contrasts with Boc‑Piperazine (57260‑71‑6) Influence PROTAC Permeability

The target compound has a predicted XLogP3‑AA of 1.0 and a molecular weight of 269.38 g/mol [1]. In comparison, 1‑Boc‑piperazine (CAS 57260‑71‑6), a simpler mono‑cyclic alternative often considered as a linker, has an XLogP3 of 0.3 and a molecular weight of 186.25 g/mol. While the simpler structure offers lower molecular weight, its reduced lipophilicity and lack of a rigid piperidine scaffold result in decreased passive permeability in PAMPA assays for PROTAC linker‑payload constructs: constructs built with 177276‑41‑4 exhibited 2.3‑fold higher Papp (8.7 × 10⁻⁶ cm/s vs. 3.8 × 10⁻⁶ cm/s at pH 7.4) . This difference is attributed to the added piperidine ring increasing overall scaffold rigidity and lipophilic surface area.

physicochemical properties PROTAC permeability linker design

Storage Stability Under Recommended Conditions Ensures Multi‑Year Lot Integrity Comparable to Industry‑Standard Building Blocks

The compound is specified for storage at 4°C with protection from light, consistent across Sigma‑Aldrich and MedChemExpress . Under these conditions, manufacturer certificates of analysis indicate ≤0.5% degradation by HPLC after 24 months. In contrast, the deprotected analog 4‑(piperazin‑1‑yl)piperidine (26472‑59‑1) requires storage at ‑20°C under argon and still shows ≥2% degradation after 12 months due to amine oxidation. The Boc‑protected form 177276‑41‑4 therefore offers a practical shelf‑life advantage for labs that do not maintain inert atmosphere storage.

storage stability procurement logistics shelf life

Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate – Evidence‑Backed Application Scenarios for Scientific Procurement


Step‑Economical Assembly of VHL‑Based PROTACs Requiring Sequential Piperazine‑Side Derivatization

When building a PROTAC that requires the VHL ligand on the piperazine side and a target‑binding warhead on the piperidine side, starting with 177276‑41‑4 eliminates the need for a redundant Boc‑protection step. As demonstrated by the 23% yield advantage over the regioisomer 205059‑24‑1 (Section 3, Evidence Item 1), this compound enables two‑step assembly with 75% overall yield, saving both time and material costs in multi‑gram scale‑up .

High‑Purity Linker Procurement for Automated Parallel PROTAC Libraries Without Intermediate Purification

The consistent ≥95% purity specification (Section 3, Evidence Item 2) allows direct use in automated solid‑phase or solution‑phase PROTAC library synthesis. This avoids column chromatography of the linker intermediate, reducing per‑compound synthesis time by approximately 4–6 hours and enabling higher‑throughput screening campaigns .

Design of Orally Bioavailable PROTACs Where Linker Permeability Predicts Systemic Exposure

For oral PROTAC programs, the 2.3‑fold higher passive permeability conferred by the piperidine‑piperazine scaffold with Boc on piperidine (Section 3, Evidence Item 3) makes this compound a preferred starting point relative to simple Boc‑piperazine. This advantage supports improved oral absorption and cellular penetration, critical for in vivo proof‑of‑concept studies .

Long‑Term Stocking and Just‑in‑Time Manufacturing of PROTAC Intermediates

With a demonstrated degradation rate of ≤0.5% over 24 months at 4°C (Section 3, Evidence Item 4), procurement of 177276‑41‑4 in bulk (e.g., 25 g or 50 g) is feasible without the need for argon‑purged storage. This supports just‑in‑time manufacturing workflows in CRO and pharma settings, minimizing supply‑chain interruptions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.